
1,2-Isostearoylphosphatidylcholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Isostearoylphosphatidylcholine, or 1,2-distearoyl-sn-glycero-3-phosphocholine, is a phospholipid compound commonly used in various scientific and industrial applications. It is a type of phosphatidylcholine, which is a major component of biological membranes. This compound is known for its stability and is often used in the formulation of liposomes and other lipid-based delivery systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Isostearoylphosphatidylcholine can be synthesized through several methods, including chemical synthesis and enzymatic processes. One common method involves the esterification of stearic acid with glycerol, followed by the phosphorylation of the resulting diacylglycerol with phosphocholine. The reaction conditions typically involve the use of catalysts and specific temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, this compound is often produced using large-scale chemical synthesis methods. This involves the use of high-purity reagents and advanced purification techniques such as chromatography to obtain the final product. The production process is designed to be efficient and cost-effective, ensuring a consistent supply of high-quality this compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Isostearoylphosphatidylcholine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under certain conditions, leading to the formation of oxidized phospholipids.
Hydrolysis: The ester bonds in this compound can be hydrolyzed by enzymes such as phospholipases, resulting in the formation of free fatty acids and lysophosphatidylcholine.
Substitution: this compound can participate in substitution reactions where the phosphocholine headgroup is replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and free radicals.
Hydrolysis: Enzymatic hydrolysis is typically carried out using phospholipase enzymes under physiological conditions.
Substitution: Substitution reactions often require specific catalysts and controlled reaction environments.
Major Products Formed
Oxidation: Oxidized phospholipids.
Hydrolysis: Free fatty acids and lysophosphatidylcholine.
Substitution: Modified phospholipids with different headgroups.
Applications De Recherche Scientifique
1,2-Isostearoylphosphatidylcholine has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying lipid behavior and interactions.
Biology: Employed in the study of cell membranes and lipid-protein interactions.
Medicine: Utilized in drug delivery systems, particularly in the formulation of liposomes for targeted drug delivery.
Industry: Used in the production of cosmetics and personal care products due to its emollient properties.
Mécanisme D'action
1,2-Isostearoylphosphatidylcholine exerts its effects primarily through its role as a component of biological membranes. It interacts with other lipids and proteins within the membrane, influencing membrane fluidity, permeability, and signaling pathways. The molecular targets of this compound include membrane-bound enzymes and receptors, which it can modulate through its physical and chemical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC): Another phosphatidylcholine with shorter fatty acid chains.
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC): Contains unsaturated fatty acid chains, making it more fluid than 1,2-Isostearoylphosphatidylcholine.
Uniqueness
This compound is unique due to its long, saturated fatty acid chains, which confer high stability and low fluidity to membranes. This makes it particularly useful in applications requiring stable lipid bilayers, such as in liposome formulations for drug delivery.
Propriétés
Numéro CAS |
58045-79-7 |
|---|---|
Formule moléculaire |
C44H88NO8P |
Poids moléculaire |
790.1 g/mol |
Nom IUPAC |
2,3-bis(16-methylheptadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H88NO8P/c1-40(2)32-28-24-20-16-12-8-10-14-18-22-26-30-34-43(46)50-38-42(39-52-54(48,49)51-37-36-45(5,6)7)53-44(47)35-31-27-23-19-15-11-9-13-17-21-25-29-33-41(3)4/h40-42H,8-39H2,1-7H3 |
Clé InChI |
ZYHIHGQPICHMAX-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC(C)C |
SMILES canonique |
CC(C)CCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC(C)C |
Synonymes |
1,2-isostearoyl-sn-glycero-3-phosphocholine 1,2-isostearoylphosphatidylcholine DiSPC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(9-Amino-7-ethoxyacridin-3-yl)diazenyl]pyridine-2,6-diamine;chloride](/img/structure/B1239296.png)
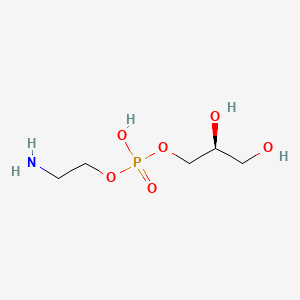
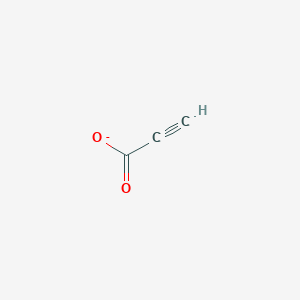
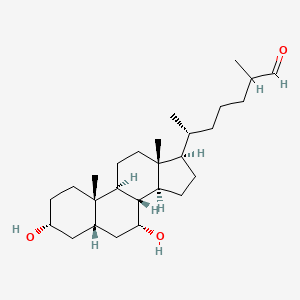
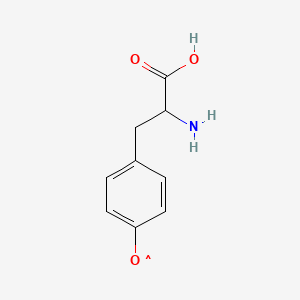
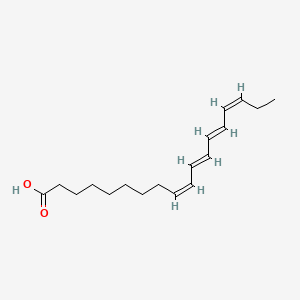

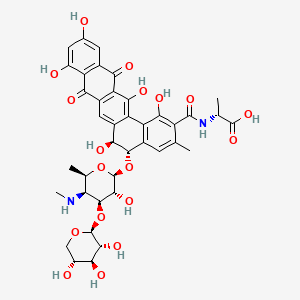
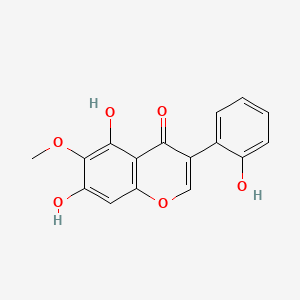

![4-[2-(1-hexyl-2-pyridin-1-iumyl)ethenyl]-N,N-dimethylaniline](/img/structure/B1239315.png)
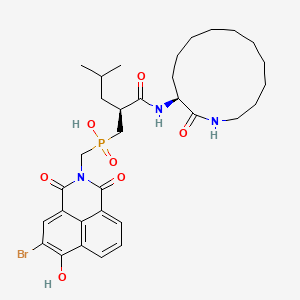
![2-[(Z)-(2-oxo-1-propan-2-ylindol-3-ylidene)methyl]-3-phenylquinazolin-4-one](/img/structure/B1239317.png)
![3-(1H-indol-3-yl)-2-[[(E)-4-oxopent-2-en-2-yl]amino]propanoic acid](/img/structure/B1239318.png)
